molecular formula C10H15N3O3 B1386757 tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate CAS No. 874476-55-8

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

Cat. No. B1386757
M. Wt: 225.24 g/mol
InChI Key: VLZKMTFRXYTMGF-UHFFFAOYSA-N
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Description

Tert-butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate is a chemical compound with the molecular formula C10H15N3O3 . It has a molecular weight of 225.25 . The IUPAC name for this compound is tert-butyl 5-(hydroxymethyl)-2-pyrazinylcarbamate .


Molecular Structure Analysis

The InChI code for tert-butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate is 1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-5,14H,6H2,1-3H3,(H,12,13,15) . The canonical SMILES structure is CC©©OC(=O)NC1=NC=CN=C1CO .


Physical And Chemical Properties Analysis

The molecular weight of tert-butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate is 225.25 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.9 . The compound has 2 hydrogen bond donors .

Future Directions

While specific future directions for tert-butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate are not available, similar compounds are often used as intermediates in the synthesis of other compounds, particularly in pharmaceutical research and development . Therefore, it’s possible that this compound could have applications in these areas.

properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-5,14H,6H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZKMTFRXYTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657017
Record name tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

CAS RN

874476-55-8
Record name tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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